1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
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Overview
Description
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine is unique due to its specific imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new compounds with potential biological activities .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c1-7(10)8-6-12-5-3-2-4-9(12)11-8/h6-7H,2-5,10H2,1H3 |
InChI Key |
VCIAIEWMYGUQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2CCCCC2=N1)N |
Origin of Product |
United States |
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